molecular formula C10H17NO4 B6628023 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid

4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid

Cat. No. B6628023
M. Wt: 215.25 g/mol
InChI Key: KFMNNLFKFCBQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid, also known as HMPA, is a chemical compound used in scientific research for its ability to enhance the solubility of organic and inorganic compounds. HMPA is a pyrrolidine derivative that was first synthesized in 1960 by K. Heyns and W. Steglich.

Mechanism of Action

4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid works by forming hydrogen bonds with solute molecules, thereby increasing their solubility in non-polar solvents. The pyrrolidine ring of 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid has a high dipole moment, which allows it to interact with polar solvents and solutes. In addition, 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid can coordinate with metal ions, forming stable complexes that can be used in catalysis and other applications.
Biochemical and Physiological Effects
4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid is not known to have any significant biochemical or physiological effects on living organisms. However, it should be handled with care, as it is a toxic and potentially carcinogenic compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid in lab experiments is its ability to enhance the solubility of certain compounds, which can improve the quality of data obtained from experiments. However, 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid can also interfere with certain reactions and may not be compatible with all solvents and solutes. In addition, 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid is a toxic and potentially carcinogenic compound, and should be handled with care.

Future Directions

There are several potential future directions for research on 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid. One area of interest is the development of new methods for synthesizing 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid and related compounds, which could improve the efficiency and scalability of production. Another area of research is the development of new applications for 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid, such as in the synthesis of pharmaceuticals and other high-value chemicals. Finally, there is a need for further research into the potential health effects of 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid, particularly with regard to its toxicity and carcinogenicity.

Synthesis Methods

The synthesis of 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid involves the reaction of 2-methylpyrrolidine with formaldehyde and acetaldehyde, followed by oxidation with potassium permanganate. The resulting product is then treated with acetic anhydride to yield 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid.

Scientific Research Applications

4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid is widely used in scientific research as a co-solvent and complexing agent for a variety of applications. It is commonly used in nuclear magnetic resonance (NMR) spectroscopy to enhance the solubility of certain compounds and improve the quality of spectra. 4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid is also used in the synthesis of organometallic compounds, as well as in the preparation of transition metal complexes.

properties

IUPAC Name

4-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7-4-5-11(8(7)6-12)9(13)2-3-10(14)15/h7-8,12H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMNNLFKFCBQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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